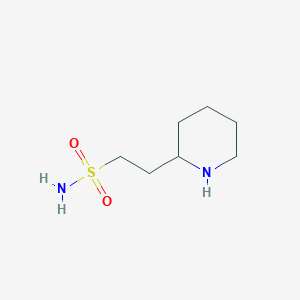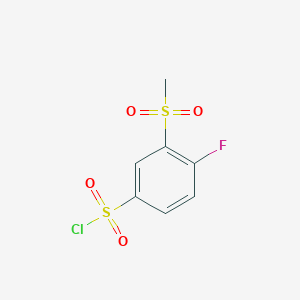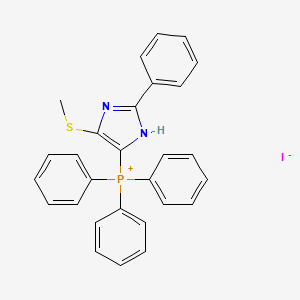
(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide
Vue d'ensemble
Description
(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide, also known as MPTP, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential applications in drug development. MPTP is a positively charged molecule that is commonly used as a reagent in organic synthesis, but it also exhibits unique biological properties that make it a promising candidate for further research.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis Applications :
- In a study by Kamila et al. (2011), 2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones were synthesized through nucleophilic substitution of the methylsulfanyl group. This method demonstrates the utility of the compound in synthesizing novel functionalized hydantoin derivatives under microwave irradiation conditions, showcasing its role in facilitating efficient chemical reactions (Kamila, Ankati, & Biehl, 2011).
Organic Synthesis and Derivative Formation :
- Vorozhtsov et al. (2017) utilized the compound for the synthesis of 5-(pyrazolin-3-ylmethylidene)-2-thiohydantoins and 2-alkylsulfanyl-5-(pyrazolin-3-ylmethylidene)-3,5-dihydro-4H-imidazol-4-ones. This study highlights the compound's usefulness in forming diverse organic structures with potential applications in pharmaceuticals and materials science (Vorozhtsov et al., 2017).
Optical Property Studies :
- Zaitseva et al. (2020) synthesized 5-Arylidene-1-methyl-2-[2-(methylsulfanyl)-2-phenylethenyl]-1H-imidazol-5(4H)-ones. Their study focused on the optical properties of these compounds, demonstrating the significant bathochromic shift of spectral maxima, which is essential in the study of luminescent materials and optical sensors (Zaitseva et al., 2020).
Mercury Ion-Selective Electrode Development :
- Mahajan et al. (2007) explored the development of mercury ion-selective electrodes using a polymeric membrane based on the compound. This application is crucial in environmental monitoring and analysis, providing a method for detecting mercury ions (Mahajan, Sood, Mahajan, & Marwaha, 2007).
Solar Cell Research :
- Rahman et al. (2018) used an organo-sulfur compound related to the compound for dye-sensitized and quantum-dot sensitized solar cells. This research contributes to the development of low-cost and efficient solar cells, showcasing the potential of such compounds in renewable energy technologies (Rahman, Wang, Nath, & Lee, 2018).
Ligand Synthesis in Metal Complexes :
- Liu and Braunstein (2013) reported on the preparation of hybrid phosphorus-imidazolium salts and their use in metal complexes. This research provides insights into the synthesis of novel ligands for metal complexes, which can have applications in catalysis and materials science (Liu & Braunstein, 2013).
Propriétés
IUPAC Name |
(4-methylsulfanyl-2-phenyl-1H-imidazol-5-yl)-triphenylphosphanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2PS.HI/c1-32-28-27(29-26(30-28)22-14-6-2-7-15-22)31(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3,(H,29,30);1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTMSCBNJYLLGR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(NC(=N1)C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24IN2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



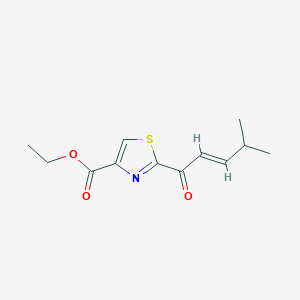
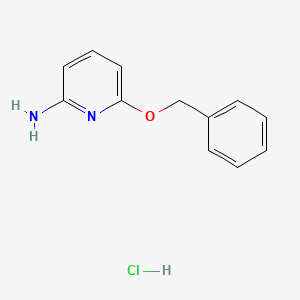
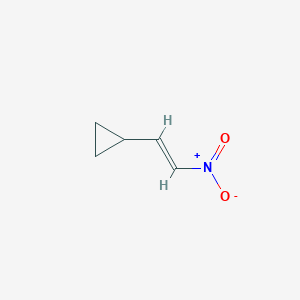

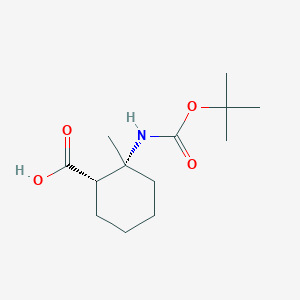
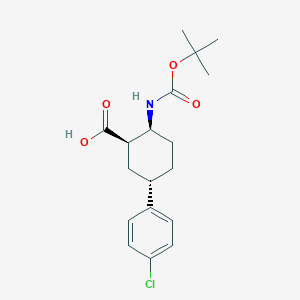

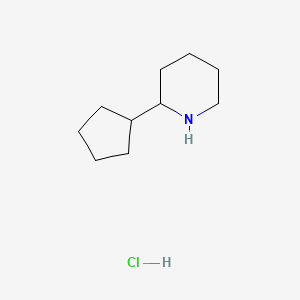
![2-[(Methylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B3039549.png)
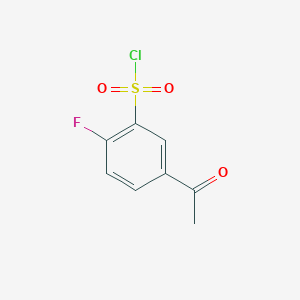
![[4-(2,2-Difluoroethoxy)phenyl]methanol](/img/structure/B3039553.png)
